molecular formula C11H15N3O3 B2985700 1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione CAS No. 2309344-19-0

1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione

Cat. No. B2985700
CAS RN: 2309344-19-0
M. Wt: 237.259
InChI Key: QMIRFJLQTUUBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs, which includes 1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione, can be achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The detailed synthetic methods are not available specifically for MPPD.

Scientific Research Applications

Inhibitory Activity and Anti-inflammatory Applications

One of the remarkable applications of morpholine derivatives is their inhibitory activity against enzymes and their potential anti-inflammatory properties. Studies have shown that cyclodidepsipeptides, structurally related to 1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione, exhibit excellent inhibitory activity against xanthine oxidase (XO). This enzyme is crucial in the metabolism of purines in the body, and its inhibition can help manage conditions like gout and other diseases associated with excessive uric acid production. Moreover, these compounds have shown significant anti-inflammatory effects by suppressing the activation of the nuclear factor of κB (NF-κB), a protein complex that plays a crucial role in regulating the immune response to infection. These findings suggest that morpholine-diones derivatives could be promising candidates for treating inflammatory conditions and diseases associated with uric acid overproduction (Šmelcerović et al., 2013).

Polymerization and Material Science Applications

Another significant application of morpholine derivatives is in the field of material science, particularly in polymerization processes. Alkyl-substituted morpholine-2,5-dione monomers, derived from natural amino acids, have been polymerized via ring-opening polymerization (ROP) to produce well-defined polymers. These polymers exhibit controlled molar masses and dispersities, making them valuable for various applications in material science. The polymerization process and the properties of the resulting polymers indicate the potential of morpholine dione derivatives in creating biodegradable polymers, highlighting their importance in developing environmentally friendly materials (Dirauf et al., 2018).

Antimicrobial Activity

Morpholine dione derivatives have also been explored for their antimicrobial properties. Research has indicated that certain cyclodidepsipeptides possess antimicrobial activity against a variety of bacterial strains. For example, a study on 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione demonstrated effectiveness against Escherichia coli, showcasing the potential of morpholine derivatives in antimicrobial applications. This suggests that morpholine dione derivatives could serve as a basis for developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Yancheva et al., 2012).

properties

IUPAC Name

1-morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-2-3-12-4-5-14(11(16)10(12)15)13-6-8-17-9-7-13/h2,4-5H,1,3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIRFJLQTUUBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CN(C(=O)C1=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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